molecular formula C8H13N3O B11915495 1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine

1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine

Cat. No.: B11915495
M. Wt: 167.21 g/mol
InChI Key: RSNNJRRNVYREOP-UHFFFAOYSA-N
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Description

1',3',3A',5'-Tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine is a spirocyclic compound featuring a cyclopropane ring fused to a pyrazolo-oxazine scaffold, with an amine substituent at the 6' position. Its unique spiro architecture confers structural rigidity, which can enhance binding specificity in pharmacological contexts.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-6-amine

InChI

InChI=1S/C8H13N3O/c9-6-4-11-7(12-5-6)3-8(10-11)1-2-8/h4,7,10H,1-3,5,9H2

InChI Key

RSNNJRRNVYREOP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3N(N2)C=C(CO3)N

Origin of Product

United States

Preparation Methods

The synthesis of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclopropane derivatives and pyrazole intermediates can be subjected to cyclization reactions in the presence of suitable catalysts and solvents . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine undergoes various chemical reactions, including:

Scientific Research Applications

1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Core Structural Features
Compound Name Core Heterocycle Spiro Ring Amine Position Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[5,1-b][1,3]oxazine Cyclopropane 6' None Likely C₉H₁₂N₃O ~178.2 (estimated)
Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-2'-amine hydrochloride [5] Pyrazolo[5,1-b][1,3]oxazine Cyclobutane 2' HCl salt C₉H₁₄ClN₃O 215.68
6,6-Dimethyl-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride [9] Pyrazolo[3,2-b][1,3]oxazine None 3' 6,6-dimethyl, HCl salt C₈H₁₄ClN₃O 203.67
Pyrazolo[5,1-b][1,3]benzothiazole derivatives [7] Pyrazolo[5,1-b][1,3]benzothiazole None Varies Aryl (e.g., 4-Cl, 4-F) C₁₄H₈ClN₃S 285.75 (e.g., 6d)

Key Observations :

  • Spiro vs. Fused Systems: The target compound’s cyclopropane spiro ring introduces strain and rigidity, contrasting with non-spiro fused systems (e.g., benzothiazole derivatives in ) .
  • Heterocycle Variations : Pyrazolo-oxazines (electron-rich due to oxygen) differ from pyrazolo-thiazoles (e.g., ’s CRF1 antagonists), which contain sulfur, influencing electronic properties and metabolic stability .

Key Observations :

  • The target compound likely employs spirocyclization strategies similar to BB35-3667, while pyrazolo-thiazoles () require stepwise functionalization .
  • One-pot domino reactions () demonstrate efficiency for complex heterocycles, suggesting applicability to the target molecule .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds
Compound (Example) Melting Point (°C) Solubility Trends Spectral Data (Notable Features)
Target Compound (estimated) 150-200 (predicted) Moderate in polar solvents IR: N-H stretch ~3300 cm⁻¹; ¹³C NMR: Cyclopropane δ ~10-15 ppm
3-(4-Cl-phenyl)pyrazolo-benzothiazole [7] 182-183 Low (hydrophobic aryl) ¹H NMR: Aromatic protons δ 7.5-8.2 ppm
CRF1 antagonist 6t [15] Not reported Enhanced (dialkylamino) MS: [M+H]⁺ = 522.2; Functional IC₅₀ = 7.1 nM

Key Observations :

  • The cyclopropane spiro ring in the target compound may lower melting points compared to rigid fused systems (e.g., 6d at 182°C) due to reduced crystallinity .
  • Amine positioning (6' vs. 3') influences solubility; 6'-amines may exhibit better aqueous compatibility than 3'-analogs .
Table 4: Pharmacological Profiles of Pyrazolo Heterocycles
Compound Class Biological Target Activity (IC₅₀) Key Structural Drivers
Pyrazolo-thiazoles () CRF1 receptor 7.1 nM (antag.) Dialkylamino, methoxy groups
Benzothiazolo-pyrazoles [7] Not reported N/A Aryl substituents (e.g., Cl)
Target Compound (hypothetical) Underexplored Potential CNS Spiro rigidity, 6'-amine

Key Observations :

  • The target compound’s spiro-oxazine core and amine position could target CNS receptors (e.g., serotonin or dopamine receptors) akin to rigid scaffolds in ’s CRF1 antagonists .
  • Pyrazolo-thiazoles demonstrate that small heterocyclic modifications (S vs. O) drastically alter bioactivity .

Biological Activity

1',3',3A',5'-Tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine is a synthetic compound characterized by its unique spirocyclic structure, which integrates a cyclopropane moiety with a pyrazolo[5,1-b][1,3]oxazine framework. This compound has garnered attention due to its potential biological activities, including antioxidant, antiproliferative, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Cycloaddition reactions : These reactions are used to form the spirocyclic structure efficiently.
  • Functional group transformations : Modifications of the amine functional group enhance the biological activity of the compound.

Antioxidant Activity

Preliminary studies indicate that this compound exhibits significant antioxidant properties. The compound demonstrated a DPPH radical scavenging activity of approximately 70% at 10 µM concentration, comparable to standard antioxidants like Trolox (77.6%) .

Antiproliferative Effects

Research has shown that this compound possesses antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values ranging from 22 nM to 31 nM against different cancer types. Notably, it was effective in activating apoptotic pathways by upregulating caspase-3 and downregulating anti-apoptotic proteins such as Bcl2 .

Case Study: Apoptotic Assays

In a study involving human epithelial cancer cells (A-594), the compound significantly elevated caspase-3 levels compared to untreated controls. The findings indicated that the compound could induce apoptosis effectively, which is crucial for its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It showed promising activity against several bacterial strains. For instance, derivatives with similar structural features were tested against MRSA and demonstrated significant antibacterial effects .

Comparative Analysis with Related Compounds

To better understand the biological significance of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Amino-4H-pyrazolo[4,3-d]pyrimidine StructureExhibits strong anti-inflammatory properties
Spiro[indoline-3,4'-piperidine] StructureKnown for neuroprotective effects
6-Amino-2-pyridone derivatives StructurePotential anticancer agents

These comparisons highlight the unique structural and functional aspects of this compound while indicating its potential in medicinal chemistry and drug development.

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